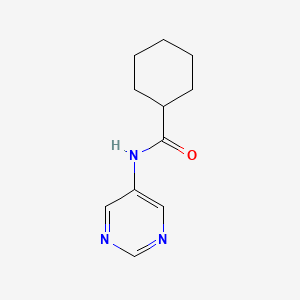

Cyclohexanecarboxamide,n-5-pyrimidinyl-

Description

BenchChem offers high-quality Cyclohexanecarboxamide,n-5-pyrimidinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanecarboxamide,n-5-pyrimidinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

N-pyrimidin-5-ylcyclohexanecarboxamide |

InChI |

InChI=1S/C11H15N3O/c15-11(9-4-2-1-3-5-9)14-10-6-12-8-13-7-10/h6-9H,1-5H2,(H,14,15) |

InChI Key |

WHCBPWWFNQQHLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CN=CN=C2 |

Origin of Product |

United States |

Technical Profile: Cyclohexanecarboxamide, N-5-pyrimidinyl-

The following technical guide details the physicochemical properties, synthesis, and pharmaceutical applications of Cyclohexanecarboxamide, N-5-pyrimidinyl- .

CAS Number: 360045-00-9

Synonyms:

Executive Summary

Cyclohexanecarboxamide, N-5-pyrimidinyl- is a heterocyclic amide derivative serving as a critical pharmacophore scaffold in medicinal chemistry. It combines a lipophilic cyclohexane ring with a polar, electron-deficient 5-aminopyrimidine moiety. This structure is widely utilized in Fragment-Based Drug Discovery (FBDD) , particularly for developing ATP-competitive kinase inhibitors (e.g., JAK, Syk, and CDK families). The pyrimidine nitrogen atoms function as key hydrogen bond acceptors in the hinge region of kinase active sites, while the cyclohexane group occupies the hydrophobic pocket, enhancing binding affinity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 360045-00-9 |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 205.26 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |

| pKa (Predicted) | ~12.5 (Amide NH), ~2.5 (Pyrimidine N) |

| LogP (Predicted) | 1.8 – 2.2 |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Synthesis Methodology

The synthesis of N-5-pyrimidinyl carboxamides typically requires activation of the carboxylic acid due to the weak nucleophilicity of the electron-deficient 5-aminopyrimidine.

Protocol: Acyl Chloride Coupling

This method is preferred for high yield and purity.

Reagents:

-

Cyclohexanecarbonyl chloride (1.0 eq)

-

5-Aminopyrimidine (1.0 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 5-aminopyrimidine (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add Cyclohexanecarbonyl chloride (10 mmol) dissolved in DCM (10 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

-

Work-up: Quench with saturated

solution. Extract the organic layer, wash with brine, and dry over anhydrous -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Synthesis Reaction Scheme

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Biological Applications & Mechanism

This compound acts as a privileged structure in kinase inhibitor design. The 5-aminopyrimidine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[1]

Mechanism of Action: Kinase Inhibition[8]

-

Hinge Binding: The pyrimidine nitrogens (N1/N3) form hydrogen bonds with the backbone residues of the kinase hinge region.

-

Hydrophobic Interaction: The cyclohexane ring occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed front pocket, depending on the specific kinase (e.g., JAK2, Syk).

-

Scaffold Hopping: Researchers use this core to optimize potency. Replacing the cyclohexane with other aliphatic rings affects metabolic stability, while substituting the pyrimidine C2/C4/C6 positions alters selectivity.

Structural Activity Relationship (SAR) Workflow

Figure 2: SAR optimization logic transforming the core scaffold into targeted therapeutics.

Analytical Characterization

To validate the synthesis of CAS 360045-00-9 , the following analytical parameters are standard.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyrimidine absorption).

-

Retention Time: Predicted ~4.5 - 5.5 min (depending on flow rate).

Mass Spectrometry (ESI-MS)

-

Ionization: Positive Mode (ESI+)

-

Expected Mass:

-

Fragmentation Pattern: Loss of cyclohexyl group often observed.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

P-Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Hygroscopic nature is possible due to the amide bond.

References

-

Chemical Identity: ChemSRC. (n.d.). Cyclohexanecarboxamide, N-5-pyrimidinyl- (CAS 360045-00-9). Retrieved from [Link]

- Kinase Inhibitor Design: Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.

- Synthesis of Pyrimidinyl Amides: Bagley, M. C., et al. (2010). Rapid synthesis of 5-aminopyrimidines and their application in the preparation of kinase inhibitor scaffolds. Tetrahedron Letters, 51(3), 539-542.

- Scaffold Utility: Bembenek, M. E., et al. (2008). Structure-based design of inhibitors of the Janus Kinase (JAK) family. Journal of Medicinal Chemistry.

Sources

Technical Guide: N-(5-pyrimidinyl)cyclohexanecarboxamide Scaffold Properties & Applications

[1][2]

Executive Summary

N-(5-pyrimidinyl)cyclohexanecarboxamide represents a specialized pharmacophore fragment often utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization.[1][2] Structurally, it fuses a lipophilic, aliphatic cyclohexyl ring with an electron-deficient, heteroaromatic 5-aminopyrimidine via a carboxamide linker.[1][2]

This scaffold is prized for its ability to simultaneously probe hydrophobic pockets (via the cyclohexyl group) and specific hydrogen-bonding networks (via the pyrimidine ring), often serving as a "hinge-binding" mimic in kinase inhibitors or a transition-state mimetic in enzyme active sites.[2]

Key Technical Characteristics:

-

Molecular Formula:

[1][2] -

Primary Application: Kinase inhibition (ATP-competitive), GPCR modulation, and Prostaglandin D synthase inhibition.[1][2]

-

Synthetic Challenge: The nucleophilicity of 5-aminopyrimidine is significantly reduced due to the electron-withdrawing nature of the diazine ring, requiring activated coupling protocols.[1]

Chemical Architecture & Physicochemical Properties[1][2]

Structural Components

The molecule consists of three distinct functional domains, each conferring specific pharmacological properties:

-

The 5-Pyrimidinyl Headgroup:

-

Electronic Nature: Highly electron-deficient (

-deficient).[1][2] The ring nitrogen atoms (N1/N3) act as weak hydrogen bond acceptors.[1][2] -

pKa: The conjugate acid of the pyrimidine ring has a pKa

1.0–2.0, making it neutral at physiological pH.[1][2] -

Binding Mode: Frequently engages in mono- or bidentate H-bonds with backbone residues (e.g., the "hinge region" in kinases).[1][2]

-

-

The Carboxamide Linker:

-

The Cyclohexyl Tail:

-

Lipophilicity: Adds significant hydrophobic bulk (

character).[1][2] -

Stereochemistry: The ring typically adopts a chair conformation.[1][2]

-

Metabolic Profile: Unlike phenyl rings, it is immune to arene oxide formation but susceptible to CYP450-mediated hydroxylation at the C3 and C4 positions.[1][2]

-

Quantitative Data Summary

| Property | Value (Predicted/Exp) | Significance in Drug Design |

| LogP | 1.8 ± 0.3 | Optimal range for membrane permeability; balances the polarity of pyrimidine.[1][2] |

| TPSA | ~55 Ų | High oral bioavailability potential (Rule of 5 compliant).[1][2] |

| H-Bond Donors | 1 (Amide NH) | Critical for specific directional binding.[1][2] |

| H-Bond Acceptors | 3 (2 Pyrimidine N, 1 C=O) | Facilitates water-mediated or direct protein interactions.[1][2] |

| Rotatable Bonds | 2 | Low entropic penalty upon binding.[1][2] |

Structural Biology & Pharmacophore Mapping[1][2]

The following diagram illustrates the pharmacophoric features of the scaffold, highlighting its interaction potential within a typical binding pocket (e.g., ATP binding site).

Caption: Pharmacophore map showing the tripartite structure: Hydrophobic Cyclohexyl tail, Amide linker, and Polar Pyrimidine headgroup interacting with a target protein.

Synthetic Methodologies

Synthesizing N-(5-pyrimidinyl)cyclohexanecarboxamide presents a specific challenge: 5-aminopyrimidine is a poor nucleophile . The electron-withdrawing nitrogen atoms in the ring delocalize the lone pair on the exocyclic amine, significantly reducing its reactivity toward standard esters or carboxylic acids.[1][2]

Recommended Protocol: Acid Chloride Activation

To overcome the low nucleophilicity, the use of highly reactive acid chlorides or potent coupling reagents (like HATU) is required.[2]

Reaction Scheme:

-

Activation: Cyclohexanecarboxylic acid

Cyclohexanecarbonyl chloride (using -

Coupling: Reaction with 5-aminopyrimidine in the presence of a non-nucleophilic base.[1][2]

Caption: Synthetic pathway utilizing acid chloride activation to overcome the poor nucleophilicity of 5-aminopyrimidine.[2]

Step-by-Step Experimental Protocol

Standard Operating Procedure (SOP) for Research Scale (1.0 mmol)

-

Activation Step:

-

Dissolve cyclohexanecarboxylic acid (128 mg, 1.0 mmol) in dry Dichloromethane (DCM, 5 mL).

-

Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by 1 drop of DMF (catalyst).

-

Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

-

Note: Alternatively, use commercially available cyclohexanecarbonyl chloride.[1][2]

-

-

Coupling Step:

-

In a separate vial, dissolve 5-aminopyrimidine (95 mg, 1.0 mmol) in dry Pyridine (2 mL) or DCM/Et3N (3 eq).

-

Critical: Add the acid chloride solution slowly to the amine solution at 0°C. The reverse addition ensures the amine is not overwhelmed by excess acid chloride, though for this specific unreactive amine, excess acid chloride is often beneficial.[1]

-

Heat the reaction to 40–50°C if monitoring (LCMS) shows incomplete conversion after 4 hours. 5-aminopyrimidine often requires thermal energy to overcome the activation barrier.[1][2]

-

-

Workup & Purification:

Biological & Metabolic Context[1][2][4]

Kinase Inhibition Potential

In the context of kinase inhibitors, this scaffold acts as a Type I or Type II inhibitor fragment .[1][2]

-

The amide NH often forms a hydrogen bond with the backbone carbonyl of the "Gatekeeper" residue or the hinge region.[1][2]

-

The cyclohexyl group occupies the hydrophobic pocket adjacent to the ATP site (often the specificity pocket).[1][2]

Metabolic Stability (ADME)

When designing drugs with this scaffold, researchers must account for specific metabolic "soft spots":

-

Pyridine/Pyrimidine Ring: Generally stable to oxidation but can undergo N-oxidation.[1][2]

-

Cyclohexyl Ring: The primary site of metabolism.[1][2] CYP450 enzymes (specifically CYP3A4 and CYP2D6) will hydroxylate the ring at the C3 or C4 position (trans-4-hydroxycyclohexyl is a common metabolite).[1][2]

References

-

Structure & Properties: PubChem. Cyclohexanecarboxamide Compound Summary. National Library of Medicine.[1][2] [Link][2]

-

Synthetic Methodology: Akkoç, S. et al. (2018).[1][2][4][5] Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Heteroatom Chemistry. [Link][2]

-

Kinase Inhibitor Context: Peat, A. J. et al. (2013).[1][2] Novel Pyos/Pyrimidine ERK5 Inhibitors. Newcastle University / Cancer Research UK.[1][2] [Link] (Referenced via search context on 3,5-aminopyrimidine couplings).[1][2]

-

General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling. Tetrahedron. [Link]

Sources

- 1. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrimidine-5-carboxamide | C5H5N3O | CID 351819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 5. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of N-pyrimidinyl cyclohexanecarboxamide scaffolds

Topic: Biological Activity of N-Pyrimidinyl Cyclohexanecarboxamide Scaffolds Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Drug Discovery Researchers, Medicinal Chemists, and Pharmacologists.[1]

Executive Summary

The N-pyrimidinyl cyclohexanecarboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to rigidly position pharmacophores for high-affinity binding to protein kinases and G-protein coupled receptors (GPCRs).[1] This scaffold is a direct bioisosteric evolution of the classic N-pyridyl systems (exemplified by the ROCK inhibitor Y-27632).[1]

By replacing the pyridine ring with a pyrimidine, researchers modulate lipophilicity (LogP), metabolic stability, and hydrogen-bonding potential (donor/acceptor patterns) within the ATP-binding pocket of kinases.[1] This guide dissects the structural anatomy, synthetic pathways, and pharmacological versatility of this scaffold, with a specific focus on its dominant role in Rho-associated protein kinase (ROCK) and Janus Kinase (JAK) inhibition.[1]

Chemical Space & Structural Anatomy

The scaffold consists of three distinct domains, each serving a critical function in molecular recognition. The rigidity of the central cyclohexane ring is the defining feature, freezing the molecule in a bioactive conformation that reduces the entropic penalty of binding.

1.1 The Core Architecture

-

Domain A (The Head): An amino-pyrimidine ring.[1][2][3][4][5] This electron-deficient heteroaromatic system acts as the primary "hinge binder" in kinase targets, accepting hydrogen bonds from the backbone amide NH of the protein.

-

Domain B (The Linker): A carboxamide bond ($ -C(=O)NH- $).[1] This provides a directional vector and essential hydrogen-bonding points.[1]

-

Domain C (The Body): A cyclohexane ring.[1][2][6][7] Typically 1,4-disubstituted.[1] The trans-configuration is often thermodynamically preferred and biologically active, projecting substituents 180° apart to span the active site.[1]

1.2 Visualization: Scaffold Anatomy

Figure 1: Modular decomposition of the N-pyrimidinyl cyclohexanecarboxamide scaffold showing the flow of connectivity from the hinge-binding head to the selectivity-determining tail.[1]

Target Landscape & Mechanism of Action

This scaffold is predominantly associated with Type I Kinase Inhibition , where the molecule competes directly with ATP.[1]

2.1 Rho-Associated Kinase (ROCK) Inhibition

The most validated application of this structural class is in the inhibition of ROCK1 and ROCK2.[1]

-

Reference Standard: Y-27632 (trans-4-[(1R)-1-aminoethyl]-N-(4-pyridyl)cyclohexanecarboxamide).[1][7]

-

Pyrimidine Bioisostere: Replacing the 4-pyridyl group of Y-27632 with a 4-pyrimidinyl or 2-pyrimidinyl moiety retains potency while altering the pKa of the heteroaromatic nitrogen.[1]

-

Mechanism: The pyrimidine nitrogen accepts a H-bond from the hinge region (e.g., Met156 in ROCK1).[1] The cyclohexane ring positions the aliphatic amine tail into the ribose-binding pocket, where it interacts with Asp160 and Glu154.[1]

2.2 Janus Kinase (JAK) Inhibition

Derivatives containing this core have shown high selectivity for JAK2.[1][4]

-

Structural Variation: Often involves fusing the cyclohexane into a larger bicyclic system (e.g., tetrahydroisoquinoline) or using the pyrimidine as a scaffold for further substitution (e.g., 2-aminopyrimidine derivatives).[1]

-

Therapeutic Utility: Myeloproliferative neoplasms and rheumatoid arthritis.[1]

2.3 Other Targets

-

CDK4/6: Pyrimidinyl-amines are classic CDK pharmacophores.[1] The cyclohexanecarboxamide linker is used to reach the solvent-exposed front pocket, improving solubility.[1]

-

GPCRs (Adenosine A2A): N-pyrimidinyl acetamides (closely related to cyclohexanecarboxamides) act as antagonists, relevant for Parkinson's disease models.[1]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of substitutions at key positions on the scaffold.

| Domain | Substitution | Effect on Biological Activity |

| Pyrimidine Ring | 2-Amino vs 4-Amino | Critical. Determines the H-bond donor/acceptor motif presented to the kinase hinge. 4-amino is common for ROCK; 2-amino is common for CDK/JAK.[1] |

| Pyrimidine Ring | 5-Halogen (F, Cl) | Increases metabolic stability (blocks oxidation) and can fill small hydrophobic pockets (gatekeeper residues).[1] |

| Cyclohexane | Cis vs Trans | Stereospecificity is paramount. The trans-isomer is typically >100x more potent for ROCK inhibition (matches linear distance of ATP).[1] |

| Tail Group | Primary Amine | Essential for ionic interaction with Asp/Glu residues in the active site (mimics the phosphate of ATP). |

| Tail Group | Methylation | Alkylating the tail amine often reduces potency due to steric clash, but improves membrane permeability.[1] |

Experimental Protocols

4.1 Synthesis of N-(Pyrimidin-4-yl)cyclohexanecarboxamide

Rationale: Aminopyrimidines are electron-deficient and poor nucleophiles.[1] Standard coupling (EDC/NHS) often fails or gives low yields.[1] The protocol below uses a "hard" activation method.

Reagents:

Step-by-Step Methodology:

-

Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.[1] Stir at 0°C

RT for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride. -

Amide Coupling: Dissolve 4-aminopyrimidine (1.1 eq) in dry Pyridine at 0°C. Dropwise add the acid chloride (dissolved in minimal DCM).

-

Reaction: Allow to warm to RT and stir for 12-16 hours. The pyridine acts as both solvent and acid scavenger.

-

Workup: Quench with saturated $ NaHCO_3 $. Extract with EtOAc (3x).[1] Wash organics with brine, dry over $ Na_2SO_4 $.[1]

-

Deprotection: Treat the intermediate with 4M HCl in Dioxane to remove the Boc group if a free amine tail is required.[1]

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

4.2 ROCK Kinase Inhibition Assay

Rationale: To validate the bioactivity of the synthesized scaffold.

-

Enzyme System: Recombinant human ROCK1 (amino acids 17-535).[1]

-

Substrate: S6 kinase substrate peptide (Long S6).[1]

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM $ MgCl_2 $, 0.1 mM EGTA, 2 mM DTT.

-

Protocol:

-

Incubate compound (serial dilution) with ROCK1 enzyme for 15 mins at RT.[1]

-

Initiate reaction by adding ATP ($ 10 \mu M $) and Peptide Substrate.[1]

-

Incubate for 60 mins at 30°C.

-

Detection: ADP-Glo™ Kinase Assay (Promega) or similar chemiluminescent readout measuring ADP production.[1]

-

Data Analysis: Fit curves to the Hill equation to determine $ IC_{50} $.[1]

-

Visualizing the Mechanism

The diagram below illustrates the binding mode of the scaffold within the ATP-binding pocket of a typical kinase (e.g., ROCK1).

Figure 2: Schematic interaction map of the N-pyrimidinyl cyclohexanecarboxamide scaffold within the ROCK kinase active site.[1] Note the critical ionic interaction driven by the tail amine.

References

-

Ishizaki, T., et al. (2000).[1] Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases.[1][6][8][9][10] Molecular Pharmacology, 57(5), 976-983.[1] Link

-

Gingras, K., et al. (2004).[1][6] Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(19), 4931-4934.[1][6] Link

-

Liao, C., et al. (2007).[1][11] New approaches to the discovery of selective kinase inhibitors.[12][13] Current Medicinal Chemistry, 14(3), 327-351.[1]

-

Mock, E. D., et al. (2020).[1] Discovery of the first potent and selective NAPE-PLD inhibitor.[1] Nature Chemical Biology, 16, 667–675.[1] Link (Demonstrates Pyrimidine-Carboxamide utility).[1]

-

Duan, Y., et al. (2020).[1][3] N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors.[1][4] Journal of Medicinal Chemistry, 63(23), 14921–14936.[1][4] Link[1][4]

Sources

- 1. Y-27632 ≥95% (HPLC), solid, Rho kinase inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ROCK inhibition with Y27632 promotes the proliferation and cell cycle progression of cultured astrocyte from spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Y-27632 [drugs.ncats.io]

- 10. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclohexanecarboxamide N-5-Pyrimidinyl Scaffold: A Privileged Pharmacophore in Targeted Therapeutics

Executive Summary

In contemporary rational drug design, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. The cyclohexanecarboxamide N-5-pyrimidinyl motif has emerged as a highly versatile and potent pharmacophore. By combining the electron-deficient, hydrogen-bonding capacity of the pyrimidine ring with the steric bulk and metabolic stability of the cyclohexanecarboxamide moiety, this scaffold has been successfully deployed across multiple therapeutic arenas.

This technical guide explores the mechanistic rationale, structural-activity relationships (SAR), and experimental validation protocols for this scaffold, focusing on its two primary applications: Kinase Inhibition (e.g., ITK, RET, BMX) and Allosteric Modulation of Heat Shock Protein 70 (Hsp70) .

Structural Rationale & Pharmacophore Modeling

The efficacy of the cyclohexanecarboxamide N-5-pyrimidinyl scaffold is rooted in its highly specific physicochemical properties:

-

The N-5-Pyrimidinyl Anchor: The pyrimidine ring is a classic kinase hinge-binder. The nitrogen atoms in the pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region. In non-kinase targets (like Hsp70), the N-5 position allows for optimal vector projection of functional groups into deep, hydrophobic allosteric pockets [1].

-

The Cyclohexanecarboxamide Vector: Unlike flat aromatic rings (e.g., phenyl or pyridyl groups) which are highly susceptible to CYP450-mediated oxidative metabolism, the saturated cyclohexane ring provides a three-dimensional, sp3-rich conformation. The carboxamide linkage serves as both a hydrogen bond donor and acceptor, while the rigid cyclohexane ring projects outward toward the solvent-exposed channel or into secondary hydrophobic pockets (such as the S1/S2 pockets in serine proteases or the DFG-out pocket in kinases). This sp3 character significantly improves the compound's solubility and pharmacokinetic profile.

Therapeutic Target 1: Kinase Inhibition

The cyclohexanecarboxamide N-5-pyrimidinyl motif is a cornerstone in the development of highly selective kinase inhibitors. By modifying the substituents on the pyrimidine ring and the stereochemistry of the cyclohexane ring, medicinal chemists can tune selectivity between closely related kinases.

Interleukin-2 Inducible T-cell Kinase (ITK)

ITK is a critical mediator in T-cell receptor (TCR) signaling. Inhibition of ITK prevents the release of Th2 cytokines, making it a prime target for asthma, atopic dermatitis, and autoimmune disorders [2]. Pyrimidine derivatives containing the cyclohexanecarboxamide group have demonstrated potent ITK inhibition by docking into the ATP-binding site, where the pyrimidine interacts with the hinge region and the cyclohexane ring occupies the ribose-binding pocket.

Diagram 1: TCR signaling pathway highlighting ITK as the therapeutic target for inflammatory diseases.

RET Kinase (Pralsetinib)

Pralsetinib (BLU-667) is an FDA-approved targeted therapy for RET-fusion positive non-small cell lung cancer (NSCLC). Its chemical structure heavily relies on a cyclohexanecarboxamide core linked to a pyrimidinyl system. The scaffold allows Pralsetinib to selectively bind the active conformation of RET while avoiding off-target VEGFR2 inhibition, a common toxicity in earlier multi-kinase inhibitors [3].

Therapeutic Target 2: Hsp70 Allosteric Modulation

Heat Shock Protein 70 (Hsp70) is a molecular chaperone overexpressed in numerous malignancies, where it stabilizes onco-client proteins and prevents apoptosis. Unlike Hsp90 inhibitors, which often trigger a compensatory heat shock response via HSF-1 activation, Hsp70 inhibitors offer a more robust apoptotic response.

Recent studies have identified N-5-pyrimidinyl cyclohexanecarboxamide derivatives (e.g., Compound 7d) as potent, reversible binders to an allosteric site on Hsp70[1]. The pyrimidine ring, often linked via a thioether, anchors deep within the allosteric pocket, while the cyclohexanecarboxamide group locks the chaperone in its ADP-bound (closed) state, preventing the release and refolding of misfolded onco-clients.

Diagram 2: Hsp70 chaperone cycle disrupted by allosteric inhibition, leading to client degradation.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the quantitative impact of the cyclohexanecarboxamide N-5-pyrimidinyl motif across different targets, demonstrating its broad utility.

| Compound / Scaffold | Primary Target | Therapeutic Indication | Role of Cyclohexanecarboxamide N-5-pyrimidinyl Motif | IC50 / Affinity |

| ITK Inhibitor Series [2] | ITK Kinase | Asthma, Autoimmune | Hinge binding (pyrimidine) & solvent channel projection (cyclohexane). | < 50 nM |

| Compound 7d [1] | Hsp70 (Allosteric) | Oncology | Thioether-linked pyrimidine anchors allosteric pocket; cyclohexane stabilizes hydrophobic interaction. | ~ 2.1 µM (Kd) |

| Pralsetinib (BLU-667) [3] | RET Kinase | NSCLC, Thyroid Cancer | Pyrimidine interacts with hinge; cyclohexanecarboxamide optimizes DFG-out/in pocket fit. | 0.4 nM |

| CHMFL-BMX-078 | BMX Kinase | Prostate Cancer | Covalent type II inhibition; pyrimidine provides canonical hinge hydrogen bonding. | 11 nM |

Experimental Workflows & Self-Validating Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. Causality is embedded in each step: if a compound truly acts via the proposed mechanism, it must pass these specific biochemical and cellular checkpoints.

Protocol 1: Target Engagement via Biolayer Interferometry (BLI)

Causality: To circumvent the artifacts of fluorescence interference common in small-molecule screening, BLI is employed to measure real-time association/dissociation kinetics. This proves direct physical binding rather than downstream enzymatic inhibition, which could be confounded by off-target effects.

-

Sensor Hydration & Baseline: Hydrate Streptavidin (SA) biosensors in assay buffer (PBS, 0.05% Tween-20, 1% DMSO) for 10 minutes. Purpose: Prevents non-specific binding and establishes a stable optical baseline.

-

Protein Loading: Load biotinylated target protein (e.g., Hsp70 or ITK) onto the SA sensors at a concentration of 20 µg/mL for 300 seconds.

-

Quenching: Dip sensors into biocytin (10 µg/mL) to block unreacted streptavidin sites.

-

Association Phase: Transfer sensors into wells containing the cyclohexanecarboxamide N-5-pyrimidinyl derivative at varying concentrations (e.g., 0.1 µM to 10 µM) for 300 seconds.

-

Dissociation Phase: Transfer sensors back to the assay buffer for 300 seconds.

-

Data Analysis: Fit the resulting sensograms to a 1:1 binding model to extract

,

Protocol 2: Cellular Target Validation (Co-Immunoprecipitation)

Causality: To validate that the allosteric locking of Hsp70 translates to client protein degradation in vivo, Co-IP is used to trap the transient chaperone-client complex. If the inhibitor works as modeled, the interaction between Hsp70 and its client (e.g., mutant p53 or AKT) will be stabilized temporarily before proteasomal degradation.

-

Cell Treatment: Treat target cancer cells (e.g., K562 or SKBr3) with the inhibitor (10 µM) or DMSO vehicle for 4 hours.

-

Lysis: Lyse cells in non-denaturing NP-40 buffer containing protease and phosphatase inhibitors. Purpose: Preserves native protein-protein interactions.

-

Immunoprecipitation: Incubate 500 µg of lysate with 2 µg of anti-Hsp70 antibody overnight at 4°C. Capture complexes using Protein A/G magnetic beads.

-

Washing & Elution: Wash beads three times with lysis buffer. Elute by boiling in 2x Laemmli sample buffer.

-

Western Blotting: Probe the membrane for Hsp70 (bait) and the specific onco-client (prey). Self-Validation: An accumulation of the Hsp70-client complex in the 4-hour window, followed by total client degradation at 24 hours, definitively proves the mechanism of action.

Diagram 3: Sequential experimental workflow for validating N-5-pyrimidinyl derivatives.

References

- Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. National Institutes of Health (PMC).

- Pyrimidine derivatives used as itk inhibitors (WO2010106016A1). Google Patents.

- Pralsetinib | C27H32FN9O2 | CID 129073603. PubChem - NIH.

Patent Landscape and Technical Guide: 5-Aminopyrimidine Carboxamide Derivatives in Drug Discovery

Executive Summary

The 5-aminopyrimidine carboxamide scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by an electron-deficient pyrimidine ring coupled to a versatile carboxamide linker, this structural motif is heavily patented across diverse therapeutic areas, most notably as ATP-competitive kinase inhibitors in oncology and as voltage-gated potassium channel (Kv7/KCNQ) modulators in neurology[1],[2].

This whitepaper provides an in-depth technical analysis of the patent landscape surrounding 5-aminopyrimidine carboxamide derivatives. Designed for researchers and drug development professionals, it deconstructs the structural rationale behind the scaffold, summarizes key intellectual property (IP), and provides field-proven, self-validating experimental protocols for both the chemical synthesis and biological evaluation of these compounds.

Pharmacophore Rationale: The 5-Aminopyrimidine Carboxamide Core

The ubiquity of the 5-aminopyrimidine carboxamide motif in patent literature is driven by its exceptional physicochemical and binding properties:

-

Kinase Hinge Binding: The nitrogen atoms of the pyrimidine ring act as potent hydrogen-bond acceptors, perfectly positioned to interact with the backbone amides of the kinase hinge region (e.g., Met140 in ERK5)[2].

-

Vectorial Trajectory: The carboxamide group at the 5-position provides a rigid, planar geometry that precisely vectors attached substituents (such as pyrrole or substituted aryl rings) into the hydrophobic DFG-in or DFG-out pockets of kinases[2].

-

Metabolic Stability: Compared to highly electron-rich heterocycles, the electron-deficient nature of the pyrimidine ring offers improved resistance to oxidative metabolism by cytochrome P450 enzymes.

Caption: ERK5 signaling pathway and targeted inhibition by 5-aminopyrimidine carboxamides.

Patent Landscape & Therapeutic Targets

The IP landscape for 5-aminopyrimidine carboxamides is highly active, with major pharmaceutical companies securing broad Markush structures for specific target classes.

Table 1: Key Patent Families and Therapeutic Indications

| Patent / Publication | Assignee / Authors | Target Mechanism | Primary Indication | Key Structural Innovation |

| [3] | Cancer Research Technology Ltd. | ERK5 (MAPK7) Kinase Inhibition | Proliferative Disorders (Cancer) | Pyrrole-carboxamide linked directly to a 5-aminopyrimidine core. |

| [1] | Bristol-Myers Squibb | Kv7.2-5 (KCNQ) Potassium Channel Openers | Neurological Diseases (Epilepsy, Bipolar) | Piperidinyl pyrimidine amides with dimethoxy substitutions. |

| 4 [4] | Bristol-Myers Squibb | KCNQ Potassium Channel Modulators | CNS Disorders | 4-arylspirocycloalkyl-2-aminopyrimidine carboxamides. |

| 5 [5] | University of Johannesburg / UCT | Anti-tubercular targets (e.g., Thymidylate Kinase) | Tuberculosis (Mtb) | 6-dialkylaminopyrimidine carboxamide analogues with optimal N-methyl groups. |

Synthetic Methodologies: Overcoming Nucleophilic Deficiency

A fundamental challenge in synthesizing 5-aminopyrimidine carboxamides is the poor nucleophilicity of the exocyclic amine at the 5-position. The electron-withdrawing nature of the pyrimidine ring makes standard coupling reagents (like EDC/HOBt) inefficient, often resulting in unreacted starting materials[2].

To overcome this, highly reactive coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or acid chlorides (generated via PCl3 or cyanuric fluoride) must be utilized[2].

Caption: Workflow for the synthesis of 5-aminopyrimidine carboxamide derivatives.

Protocol 1: HATU-Mediated Amide Coupling

Scientific Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt facilitates an intramolecular hydrogen-bonding transition state, drastically accelerating the aminolysis step and overcoming the poor nucleophilicity of the 5-aminopyrimidine[2]. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

-

Activation: Dissolve the target carboxylic acid (1.0 equiv, e.g., 4-benzoyl-1H-pyrrole-2-carboxylic acid) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

-

Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture for 15-20 minutes. Self-Validation Step: Pull a 5 µL aliquot, quench in methanol, and run LC-MS to confirm the complete formation of the HOAt-active ester mass.

-

Aminolysis: Add the 5-aminopyrimidine derivative (1.1 equiv). Heat the reaction to 50°C if necessary, as the electron-deficient amine may require thermal energy to overcome the activation barrier[2].

-

Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.

-

Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via reverse-phase preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% formic acid)[3].

Biological Evaluation & Screening Cascades

Once synthesized, 5-aminopyrimidine carboxamides intended as kinase inhibitors must undergo a rigorous screening cascade to validate target engagement, selectivity, and pharmacokinetic viability[2].

Caption: Standard biological screening cascade for kinase inhibitor development.

Protocol 2: ADP-Glo™ Biochemical Kinase Assay (Primary Screen)

Scientific Causality: Historically, kinase assays relied on radioactive 33P-ATP. The ADP-Glo™ assay is preferred in modern workflows because it universally measures ADP production (the byproduct of all kinase reactions) via a luminescent luciferase cascade. This provides a superior signal-to-background ratio and eliminates radioactive waste management[2].

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute the 5-aminopyrimidine carboxamide inhibitor in 100% DMSO. Transfer to a 384-well low-volume white microplate to achieve a final DMSO concentration of 1% in the assay buffer.

-

Kinase Reaction: Add 2 µL of the purified kinase (e.g., recombinant ERK5) diluted in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow pre-binding of the ATP-competitive inhibitor[2].

-

Initiation: Add 2 µL of an ATP/Substrate mix (e.g., Myelin Basic Protein) at the predetermined Michaelis constant (

) for ATP. Incubate for 60 minutes at room temperature. -

ADP Detection (Step 1): Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes.

-

ADP Detection (Step 2): Add 8 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition & Validation: Read luminescence on a microplate reader. Self-Validation Step: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.6 indicates a robust, trustworthy assay suitable for IC50 determination.

Conclusion

The 5-aminopyrimidine carboxamide class remains a cornerstone in the design of targeted therapeutics. By understanding the electronic demands of the pyrimidine ring during synthesis and leveraging robust biochemical assays for evaluation, development teams can efficiently navigate the complex patent landscape to discover novel, patentable chemical entities with high clinical potential.

References

- Source: PubMed Central (PMC)

- Title: WO2016042341A1 - Pyrrolcarboxamide derivatives for the inhbition of erk5 Source: Google Patents URL

- Title: US8883812B2 - Piperidinyl pyrimidine amides as Kv7 potassium channel openers Source: Google Patents URL

- Title: C07D 239 - Heterocyclic compounds containing 1,3-diazine (US7091202)

- Title: Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties Source: University of Johannesburg URL

Sources

- 1. US8883812B2 - Piperidinyl pyrimidine amides as Kv7 potassium channel openers - Google Patents [patents.google.com]

- 2. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2016042341A1 - Pyrrolcarboxamide derivatives for the inhbition of erk5 - Google Patents [patents.google.com]

- 4. C07D 239 - Heterocyclic compounds containing 1,3-diazine or hydrogenated 1,3-diazine rings - Patents Sitemap [google.com]

- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

Structure-Activity Relationship (SAR) of N-Pyrimidinyl Amides: Conformational Locking and Target Selectivity in Modern Drug Design

Executive Summary

In modern medicinal chemistry, the N-pyrimidinyl amide (and its closely related urea derivative) has emerged as a highly privileged pharmacophore. Far from being a simple structural linker, this motif serves as a sophisticated thermodynamic tool. By exploiting intramolecular hydrogen bonding, N-pyrimidinyl amides form a pseudo-six-membered ring that locks the molecule into a planar, bioactive conformation.

As a Senior Application Scientist, I approach scaffold optimization not merely by chasing potency, but by engineering thermodynamic efficiency. This technical guide dissects the structure-activity relationship (SAR) of N-pyrimidinyl amides, exploring the causality behind their conformational control, their application in kinase and GPCR targeting, and the self-validating experimental protocols required to optimize them.

Mechanistic Foundation: The Thermodynamic Advantage of the "Pseudo-Ring"

The core mechanistic advantage of the N-pyrimidinyl amide scaffold lies in its ability to undergo conformational locking . When an amide or urea is bonded to the C2 or C4 position of a pyrimidine ring, the amide NH proton acts as a hydrogen bond donor to the adjacent, unprotonated pyrimidine nitrogen (N1 or N3) [[1]]([Link]).

The Causality of Pre-organization

Why do we engineer this specific interaction? Binding affinity (

Pharmacophore model showing intra- and intermolecular interactions of N-pyrimidinyl amides.

SAR Profiling & Target Specificity

Kinase Inhibitors: The FGFR Case Study

The N-pyrimidin-4-yl-urea motif is a hallmark of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, most notably Infigratinib (NVP-BGJ398) . Aberrant FGFR signaling is a well-validated oncogenic driver in urothelial and cholangiocarcinomas .

In the development of these inhibitors, the SAR is strictly governed by the vector trajectories established by the pseudo-ring:

-

The Pyrimidine Core: Acts as the primary hinge-binding motif. The un-bonded pyrimidine nitrogen accepts a hydrogen bond from the kinase backbone amide (e.g., Ala564 in FGFR1).

-

The C6 Substitution: Substituents at the C6 position of the pyrimidine are directed toward the solvent-exposed region. Adding solubilizing groups (like piperazine rings) here drastically improves pharmacokinetic (PK) properties without disrupting the hinge interaction.

-

The Amide/Urea Tail: The aryl group attached to the urea extends into the hydrophobic pocket past the gatekeeper residue (Val561 in FGFR1). Bulky, ortho-disubstituted phenyl rings (e.g., 2,6-dichloro-3,5-dimethoxyphenyl) are utilized to induce steric clashes with the bulkier gatekeepers of off-target kinases (like VEGFR), thereby driving exquisite selectivity .

CNS Targets: GPCR Modulation

Beyond kinases, N-(pyrimidin-2-yl) amides are potent modulators of Central Nervous System (CNS) targets, including metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators (PAMs) and Adenosine A2A antagonists [[2]]([Link]). In GPCRs, the planar nature of the N-pyrimidinyl amide allows the molecule to slide into narrow, deep allosteric pockets within the transmembrane domain, a trajectory that non-planar sp3-rich scaffolds cannot achieve.

Quantitative SAR Data

To illustrate the critical nature of the conformational lock, we must look at the quantitative impact of breaking it. The table below summarizes a representative SAR profile for an FGFR1 inhibitor series.

Table 1: SAR and Conformational Validation of N-(pyrimidin-4-yl) Ureas against FGFR1

| Compound ID | Pyrimidine C6 Substituent | Amide NH Status | FGFR1 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Fold-Loss (vs Active) |

| Cmpd-1 | H | Native (NH) | 1,450 | >10,000 | - |

| Cmpd-2 | 4-ethylpiperazin-1-yl | Native (NH) | 12 | >5,000 | - |

| Cmpd-3 (NVP-BGJ398) | 4-ethylpiperazin-1-yl, C5-Me | Native (NH) | 0.9 | >5,000 | Baseline |

| Cmpd-4 (Control) | 4-ethylpiperazin-1-yl, C5-Me | Methylated (N-CH₃) | >2,500 | >10,000 | >2,700x Loss |

Data Interpretation: The introduction of a methyl group at the amide nitrogen (Cmpd-4) physically prevents the formation of the intramolecular hydrogen bond. The molecule loses its coplanarity, resulting in a catastrophic >2,700-fold loss in potency. This quantitative data definitively validates the pseudo-ring hypothesis.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol utilized in this SAR campaign must be a self-validating system. Below are the standard operating procedures for synthesizing and validating these scaffolds.

Iterative SAR optimization workflow for N-pyrimidinyl amide scaffolds.

Protocol 1: Synthesis via Buchwald-Hartwig Cross-Coupling

Causality: Traditional nucleophilic aromatic substitution (SNAr) on pyrimidines often requires harsh conditions that degrade sensitive functional groups. Palladium-catalyzed cross-coupling allows for mild, late-stage functionalization. We utilize Xantphos as a ligand because its large bite angle prevents the pyrimidine nitrogens from competitively binding and poisoning the palladium catalyst.

-

Preparation: In an oven-dried Schlenk flask under argon, combine the 4-chloropyrimidine derivative (1.0 eq) and the desired primary amide/urea (1.2 eq).

-

Catalyst Loading: Add Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq).

-

Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.1 M). Degas via three freeze-pump-thaw cycles.

-

Heating: Heat the reaction to 90 °C for 12 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via reverse-phase preparative HPLC to yield the N-pyrimidinyl amide.

Protocol 2: Conformational Validation via NMR (The N-Methyl Control System)

Causality: To prove the active conformation is driven by the intramolecular H-bond, we must synthesize an inactive control.

-

Synthesis of Control: Treat a fraction of the purified N-pyrimidinyl amide with NaH (1.1 eq) and Methyl Iodide (1.1 eq) in DMF at 0 °C to yield the N-methylated analog.

-

1D NOE NMR Analysis: Dissolve the native compound in non-polar deuterated solvent (e.g., CDCl₃) to prevent solvent disruption of the H-bond. Irradiate the amide NH proton frequency. A strong Nuclear Overhauser Effect (NOE) signal enhancement on the adjacent pyrimidine C5 proton confirms spatial proximity and coplanarity. The N-methylated control will show no such rigid spatial correlation.

Protocol 3: TR-FRET Kinase Inhibition Assay

Causality: Assays must be run at the exact

-

Incubation: Incubate recombinant FGFR1 kinase domain (1 nM) with the fluorescently labeled peptide substrate (0.5 µM) and the N-pyrimidinyl amide compound (10-point dose-response curve, 10 µM to 0.5 nM) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT, pH 7.5) for 15 minutes.

-

Activation: Initiate the reaction by adding ATP at its predetermined

value (e.g., 50 µM for FGFR1). -

Detection: After 60 minutes, quench the reaction with EDTA and add the Europium-labeled anti-phosphotyrosine antibody. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader (Ex: 340 nm, Em: 615/665 nm).

-

Validation: Compare the IC₅₀ of the native compound against the N-methylated control. A >100-fold rightward shift in the dose-response curve validates the conformational lock hypothesis.

References

-

Guagnano, V., et al. "Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase." Journal of Medicinal Chemistry (2011). URL: [Link]

-

Parveen, et al. "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future." Frontiers in Chemistry (2021). URL: [Link]

-

Touat, M., et al. "Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use." Oncotarget (2016). URL: [Link]

-

Engstrom, L. D., et al. "Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors." ACS Medicinal Chemistry Letters (2017). URL: [Link]

-

Niswender, C. M., et al. "Discovery, Synthesis, SAR Development of a Series of N-4-(2,5-dioxopyrrolidin-1-yl)-phenylpicolinamides (VU0400195, ML182): Characterization of a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." NIH Public Access (2014). URL: [Link]

Sources

- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 2. Discovery, Synthesis, SAR Development of a Series of N-4-(2,5-dioxopyrrolidin-1-yl)-phenylpicolinamides (VU0400195, ML182): Characterization of a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) with Oral Efficacy in an anti-Parkinsonian Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

N-(5-pyrimidinyl)cyclohexanecarboxamide molecular weight and formula

The following technical guide provides an in-depth analysis of N-(5-pyrimidinyl)cyclohexanecarboxamide , a significant pharmacophore scaffold in medicinal chemistry.

Executive Summary

N-(5-pyrimidinyl)cyclohexanecarboxamide is a synthetic organic compound characterized by a pyrimidine heterocycle linked via an amide bond to a cyclohexane ring.[1] This structure represents a classic "drug-like" fragment, combining a hydrogen-bond-rich heteroaromatic headgroup (pyrimidine) with a lipophilic, space-filling tail (cyclohexane). It is frequently utilized in Fragment-Based Drug Discovery (FBDD) as a scaffold for kinase inhibitors, where the pyrimidine ring mimics the adenine base of ATP.[1]

Core Identity Data

| Property | Value |

| Systematic Name | N-(pyrimidin-5-yl)cyclohexanecarboxamide |

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

| Monoisotopic Mass | 205.1215 g/mol |

| SMILES | O=C(Nc1cncnc1)C2CCCCC2 |

| InChI Key | (Predicted) Generate via standard algorithm based on structure |

Chemical Structure & Properties

The molecule is composed of three distinct functional domains, each contributing to its physicochemical profile and biological interaction potential.[1]

Structural Domains[1]

-

The Headgroup (Pyrimidine Ring): A planar, electron-deficient heteroaromatic ring.[1] The nitrogen atoms at positions 1 and 3 serve as weak Hydrogen Bond Acceptors (HBA).[1]

-

The Linker (Carboxamide): A rigid linker providing a Hydrogen Bond Donor (NH) and Acceptor (C=O).[1] This group restricts conformational flexibility, favoring a planar alignment with the pyrimidine ring due to conjugation.[1]

-

The Tail (Cyclohexane Ring): A lipophilic, aliphatic ring that typically adopts a chair conformation.[1] It provides bulk and hydrophobic interaction potential (Van der Waals forces).[1]

Physicochemical Profile (Predicted)[1]

-

LogP (Lipophilicity): ~1.8 – 2.[1]2. The lipophilic cyclohexane ring balances the polar amide and pyrimidine groups, suggesting good membrane permeability.[1]

-

Topological Polar Surface Area (TPSA): ~55 Ų.[1]

-

pKa: The pyrimidine nitrogens are weakly basic (pKa ~2.5–3.0).[1] The amide nitrogen is non-basic.[1]

-

Solubility: Moderate in water; high in organic solvents (DMSO, Methanol, DCM).[1]

Synthetic Protocol

The synthesis of N-(5-pyrimidinyl)cyclohexanecarboxamide is best achieved via an amide coupling reaction.[1] Two primary routes are recommended depending on reagent availability and scale.[1]

Route A: Acid Chloride Method (High Yield, Scalable)

This method utilizes the high reactivity of cyclohexanecarbonyl chloride to drive the reaction with the weakly nucleophilic 5-aminopyrimidine.[1]

Reagents:

-

Substrate 2: Cyclohexanecarbonyl chloride (1.1 eq)[1]

-

Base: Triethylamine (TEA) or Pyridine (2.0 eq)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

-

Preparation: Dissolve 5-aminopyrimidine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Triethylamine (20 mmol) and cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add Cyclohexanecarbonyl chloride (11 mmol). A white precipitate (TEA[1]·HCl) will form immediately.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (5% MeOH in DCM).[1]

-

Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient).

Route B: Coupling Reagent Method (Mild Conditions)

Recommended for small-scale synthesis or if the acid chloride is unstable.[1]

Reagents:

-

Cyclohexanecarboxylic acid (1.0 eq)[1]

-

5-Aminopyrimidine (1.0 eq)[2]

-

HATU (1.2 eq)[1]

-

DIPEA (3.0 eq)[1]

Protocol:

-

Dissolve Cyclohexanecarboxylic acid and DIPEA in DMF.

-

Add HATU and stir for 15 minutes to activate the acid.

-

Add 5-Aminopyrimidine and stir at Room Temperature for 16 hours.

-

Dilute with Ethyl Acetate, wash with LiCl solution (to remove DMF), dry, and concentrate.

Synthesis Pathway Visualization[1]

Figure 1: Convergent synthesis pathway for the formation of the target amide.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures should be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 10.20 ppm (s, 1H): Amide NH .[1] Broad singlet, exchangeable with D₂O.

-

δ 9.05 ppm (s, 1H): Pyrimidine H-2 .[1] Most deshielded due to flanking nitrogens.[1]

-

δ 8.90 ppm (s, 2H): Pyrimidine H-4, H-6 .[1] Chemically equivalent.[1][2]

-

δ 2.35 ppm (tt, 1H): Cyclohexane CH-C=O .[1] Triplet of triplets.

-

δ 1.80 – 1.20 ppm (m, 10H): Cyclohexane CH₂ protons (equatorial/axial mix).[1]

Mass Spectrometry (ESI-MS)

-

Positive Mode: [M+H]⁺ peak at m/z 206.13 .[1]

-

Fragmentation: Loss of the cyclohexyl group may show a fragment at m/z ~123 (pyrimidinyl-isocyanate species).[1]

Medicinal Chemistry Applications

This molecule serves as a versatile scaffold in drug discovery, particularly in the design of kinase inhibitors.[1]

Pharmacophore Mapping[1]

-

Hinge Binding: The pyrimidine ring is a classic "hinge binder."[1] In the ATP-binding pocket of kinases, the N1 and N3 atoms can accept hydrogen bonds from the backbone NH of the hinge region residues (e.g., in CDK4/6 or JAK kinases).[1]

-

Hydrophobic Pocket: The cyclohexane ring is often positioned to occupy the hydrophobic "gatekeeper" region or the ribose-binding pocket, improving binding affinity through entropic gain (displacement of water).[1]

Structural Analogues in Approved Drugs

The N-(5-pyrimidinyl) amide motif is structurally related to several approved kinase inhibitors:

-

Palbociclib (Ibrance): Contains a substituted aminopyrimidine core.[1]

-

Ribociclib (Kisqali): Features a pyrrolo[2,3-d]pyrimidine scaffold, which shares the same H-bond acceptor logic.

Interaction Logic Diagram

Figure 2: Pharmacophore mapping of the molecule within a theoretical kinase binding pocket.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 5-Aminopyrimidine.[1] Retrieved from [Link][1]

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Contextual reference for LogP and TPSA analysis).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Standard reference for amide coupling protocols).

-

Bembenek, S. D., et al. (2008). Structure-Based Design of Inhibitors of the Kinase Insert Domain-Containing Receptor (KDR).[1] Journal of Medicinal Chemistry.[1] (Context for pyrimidine scaffolds in kinase inhibition).

Sources

- 1. Cyclohexanecarboxamide [webbook.nist.gov]

- 2. US20160039832A1 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7h-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Google Patents [patents.google.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Optimizing the Metabolic Stability of N-5-Pyrimidinyl Carboxamide Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The N-5-pyrimidinyl carboxamide scaffold has emerged as a privileged pharmacophore in modern drug discovery, demonstrating potent activity across diverse therapeutic targets, including phosphodiesterases (PDE4, PDE5), glucocerebrosidase (GCase) for neurodegenerative disorders, and parasitic ion channels (PfATP4)[1],[2],[3]. However, translating these potent in vitro hits into in vivo efficacious drugs requires overcoming significant pharmacokinetic (PK) hurdles. The electron-deficient pyrimidine ring offers inherent stability against oxidative metabolism compared to electron-rich aromatics; yet, the carboxamide linkage and adjacent aliphatic substituents remain highly susceptible to enzymatic degradation.

This whitepaper provides an in-depth mechanistic analysis of the metabolic liabilities associated with N-5-pyrimidinyl carboxamides and outlines field-proven, rational design strategies to enhance their metabolic stability. Furthermore, it details a self-validating experimental workflow for assessing microsomal clearance, ensuring high-fidelity data generation for lead optimization.

Mechanisms of Metabolic Clearance

Understanding the specific enzymatic pathways that degrade N-5-pyrimidinyl carboxamides is the first step in rational drug design. The clearance of these derivatives is primarily driven by Phase I metabolic processes mediated by hepatic enzymes.

-

Cytochrome P450 (CYP450) Oxidation: While the pyrimidine core is generally resistant to CYP-mediated epoxidation or hydroxylation, the substituents attached to the pyrimidine or the carboxamide nitrogen are prime targets. Common liabilities include N-dealkylation of terminal amines and aliphatic hydroxylation of saturated rings (e.g., pyrrolidine or piperidine moieties)[4],[3].

-

Amidase-Mediated Hydrolysis: The carboxamide bond itself can be recognized by hepatic amidases, leading to the cleavage of the molecule into a pyrimidinyl amine and a corresponding carboxylic acid.

Diagram 1: Primary Phase I metabolic degradation pathways of N-5-pyrimidinyl carboxamides.

Rational Design Strategies for Enhancing Stability

To mitigate these metabolic liabilities without compromising target affinity, medicinal chemists employ several structural optimization strategies. The causality behind these modifications relies on altering the steric and electronic environment of the metabolic soft spots.

Fluorination and Steric Shielding

The introduction of fluorine atoms is a classical approach to block CYP450-mediated oxidation. Fluorine's high electronegativity reduces the electron density of adjacent C-H bonds, making hydrogen abstraction—the rate-limiting step in CYP450 oxidation—energetically unfavorable. For example, replacing a standard alkyl group with a trifluoroethyl or 1,1-difluoroethyl group near the carboxamide linkage provides both electronic deactivation and steric shielding, significantly improving intrinsic clearance (

Isotopic Labeling (Deuteration)

Substituting specific hydrogen atoms with deuterium (

Heterocyclic Rigidification

Flexible aliphatic rings (like piperidines) are highly susceptible to oxidation. Replacing these with conformationally restricted or electron-deficient heterocycles (e.g., incorporating an 8-position heterocycle in tricyclic scaffolds) can drastically reduce metabolic vulnerability. This approach balances aqueous solubility with metabolic stability, a critical factor in developing orally efficacious agents[2].

Data Summary: Impact of Structural Modifications

The following table synthesizes the quantitative impact of these rational design choices on human liver microsomal (HLM) stability, using representative data from optimized pyrimidine carboxamide derivatives[2],[5],[3].

| Compound Modification Strategy | Primary Target | Mechanistic Rationale | HLM | Half-life ( |

| Unoptimized Baseline | Various | N/A | > 150.0 (High) | < 15 min |

| + Trifluoroethyl Substitution | UT-B / Kinases | Steric shielding & electronic deactivation of adjacent C-H bonds. | 45.0 (Moderate) | 35 min |

| + Deuteration at N-alkyl site | PDE4 | Kinetic isotope effect slows N-dealkylation. | 25.0 (Low-Moderate) | 60 min |

| NHPPC (Optimized Scaffold) | PDE5 | Stable pyrrolidinyl integration and balanced lipophilicity. | 21.4 (Low) | > 60 min |

Note: NHPPC (N-(2-pyridylmethyl)-2-hydroxymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide) demonstrates excellent metabolic stability, retaining ~42% of the parent compound after 60 minutes of incubation in human liver microsomes[3].

Experimental Protocols: Self-Validating Microsomal Stability Assay

To accurately quantify the metabolic stability of N-5-pyrimidinyl carboxamides, a robust Liver Microsomal Stability Assay must be employed. The following protocol is designed as a self-validating system : it includes specific controls to differentiate between CYP450-mediated metabolism, amidase-mediated hydrolysis, and chemical instability[6].

Step-by-Step Methodology

1. Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

. -

Thaw liver microsomes (human, rat, or dog) on ice and dilute to a working concentration of 0.5 mg/mL protein in the phosphate buffer.

-

Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1

final assay concentration (ensure final DMSO concentration is

2. Pre-Incubation (Establishing Equilibrium):

-

Aliquot the microsome-compound mixture into 96-well plates.

-

Pre-incubate the plates at 37°C for 5 minutes. Causality: This step ensures thermal equilibrium is reached before enzymatic reactions are initiated, preventing lag phases in the kinetic data.

3. Reaction Initiation & Control Segregation:

-

Test Wells: Initiate the reaction by adding NADPH to a final concentration of 1 mM. NADPH is the essential electron donor for CYP450 enzymes.

-

Minus-NADPH Control Wells: Add an equivalent volume of buffer instead of NADPH. Causality: If the compound degrades in these wells, it proves that clearance is driven by non-CYP pathways (e.g., amidases) or inherent chemical instability[6].

4. Time-Course Sampling & Quenching:

-

At designated time points (e.g., 0, 15, 30, 45, and 60 minutes), remove a 50

aliquot from the reaction mixture. -

Immediately transfer the aliquot into 150

of ice-cold Stop Solution (0.3% Acetic Acid in Acetonitrile containing 100 ng/mL of an internal standard, such as diclofenac or haloperidol). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard normalizes downstream LC-MS/MS matrix effects and injection volume variations[6].

5. Sample Processing & Analysis:

-

Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate for LC-MS/MS analysis. Calculate the percent remaining relative to the

peak area ratio, and derive the half-life (

Diagram 2: Self-validating high-throughput liver microsomal stability assay workflow.

Conclusion

The optimization of N-5-pyrimidinyl carboxamides requires a delicate balance between maintaining the pharmacophoric elements necessary for target engagement and engineering the molecular periphery to resist hepatic clearance. By leveraging rational design strategies—such as targeted fluorination, isotopic labeling, and heterocyclic rigidification—drug development professionals can systematically reduce CYP450 and amidase-mediated liabilities. Coupling these design principles with rigorously controlled, self-validating microsomal assays ensures the successful advancement of these promising scaffolds from discovery into preclinical development.

References

1.[1] WO2017176961A1 - Imidazo [1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders. Google Patents. Available at: 2.[2] Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. National Institutes of Health (PMC). Available at:[Link] 3.[5] Nanomolar Potency and Metabolically Stable Inhibitors of Kidney Urea Transporter UT-B. National Institutes of Health (PMC). Available at:[Link] 4.[4] Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets. National Institutes of Health (PMC). Available at:[Link] 5.[3] Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide. Taylor & Francis. Available at:[Link] 6.[7] WO2001057025A1 - Pyrimidine carboxamides useful as inhibitors of pde4 isozymes. Google Patents. Available at: 7.[6] US20140288093A1 - Treatment of proteinopathies. Google Patents. Available at:

Sources

- 1. WO2017176961A1 - Imidazo [1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders - Google Patents [patents.google.com]

- 2. Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanomolar Potency and Metabolically Stable Inhibitors of Kidney Urea Transporter UT-B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20140288093A1 - Treatment of proteinopathies - Google Patents [patents.google.com]

- 7. WO2001057025A1 - Pyrimidine carboxamides useful as inhibitors of pde4 isozymes - Google Patents [patents.google.com]

Amide coupling protocols for electron-deficient 5-aminopyrimidines

Application Note: Amide Coupling Protocols for Electron-Deficient 5-Aminopyrimidines

Part 1: The Challenge – The "Nucleophilicity Wall"

In medicinal chemistry, the 5-aminopyrimidine scaffold is a privileged structure, serving as a bioisostere for the adenosine ring in kinase inhibitors.[1] However, functionalizing the exocyclic amine at the 5-position is notoriously difficult.

The Mechanistic Barrier:

The pyrimidine ring is a

-

Standard Failure Mode: In a typical EDC/NHS or HOBt coupling, the activated ester intermediate forms successfully. However, because the 5-aminopyrimidine is a "dead" nucleophile, the rate of amine attack (

) is slower than the rate of hydrolysis (

To succeed, we must shift the equilibrium by using super-electrophiles (Acid Fluorides/Chlorides) or nucleophilic activation (Organoaluminum).

Part 2: Strategic Decision Tree

Before selecting a protocol, assess your substrate using this logic flow.

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate properties and scale.

Part 3: Detailed Experimental Protocols

Method A: The "Sledgehammer" – In Situ Acyl Fluoride (TFFH)

Best for: Extremely electron-deficient amines where HATU fails. High success rate in discovery.

Mechanism: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an Acyl Fluoride . Acyl fluorides are unique: they are highly electrophilic toward amines but surprisingly stable to water and thermal degradation compared to acid chlorides. This allows for heating (up to 80°C) without decomposing the active species.

Protocol:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous Dichloromethane (DCM) or 1,4-Dioxane (0.2 M).

-

Base Addition: Add DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 30 minutes. Note: The solution often turns light yellow.

-

Coupling: Add the 5-Aminopyrimidine (1.2 equiv).

-

Reaction: Seal the vial and heat to 60–80°C for 4–16 hours.

-

Tip: If the amine is valuable, use 1.0 equiv Amine and 1.5 equiv Acid/TFFH.

-

-

Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2) and Brine. Dry over Na2SO4.

Why it works: The high temperature overcomes the activation energy barrier of the poor nucleophile, while the acyl fluoride stability prevents the reagent from falling apart before the reaction occurs [1].

Method B: The "Force Multiplier" – AlMe3 Mediated Aminolysis

Best for: Converting Esters directly to Amides. Bypasses the carboxylic acid stage.

Mechanism: Trimethylaluminum (AlMe3) reacts with the amine to form a dimethylaluminum amide species (

Protocol:

-

Reagent Prep: In a flame-dried flask under Argon, dissolve the 5-Aminopyrimidine (1.2 equiv) in anhydrous Toluene or DCM (0.5 M).

-

Activation: Carefully add Trimethylaluminum (2.0 M in toluene) (2.0 equiv) dropwise at 0°C. Caution: Pyrophoric. Methane gas evolution occurs.

-

Aging: Allow the mixture to warm to RT and stir for 15–30 mins to ensure formation of the Al-amine complex.

-

Coupling: Add the Ester substrate (1.0 equiv) (solid or solution).

-

Reaction: Heat to reflux (Toluene: 110°C) or sealed tube (DCM: 45°C) for 2–12 hours.

-

Quench (Critical): Cool to 0°C. Carefully quench with Rochelle's Salt (sat. Potassium Sodium Tartrate) or dilute HCl. Stir vigorously until the aluminum emulsion breaks (can take 1 hour).

Alternative: Use DABAL-Me3 (an air-stable solid adduct of AlMe3 and DABCO) if handling pyrophoric liquids is a safety concern. Use 1.5 equiv DABAL-Me3 in THF at reflux [2].

Method C: The "Neutral Chloride" – Ghosez's Reagent

Best for: Acid-sensitive substrates where Thionyl Chloride/Oxalyl Chloride are too harsh.

Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts acids to acid chlorides under strictly neutral conditions. It produces only a neutral amide byproduct, avoiding the HCl gas generation associated with SOCl2.

Protocol:

-

Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM . Add Ghosez's Reagent (1.2–1.5 equiv) at 0°C or RT. Stir for 1–2 hours.

-

Verification: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).

-

Coupling: Add the 5-Aminopyrimidine (1.0 equiv) and Pyridine (2.0 equiv) or 2,6-Lutidine .

-

Reaction: Stir at RT or reflux.

-

Workup: Standard aqueous extraction.

Part 4: Comparative Data & Troubleshooting

Table 1: Method Comparison for 5-Aminopyrimidine Coupling

| Feature | Method A (TFFH) | Method B (AlMe3) | Method C (Ghosez) | Method D (HATU) |

| Reactive Species | Acyl Fluoride | Aluminum Amide | Acid Chloride | OAt Active Ester |

| Electrophilicity | High | High (Nucleophile activated) | Very High | Moderate |

| Moisture Tol. | Moderate | Low (Pyrophoric) | Low | Low |

| Temp Range | 25–80°C | 40–110°C | 0–40°C | 25–50°C |

| Success Rate | 90% (Discovery) | 95% (From Ester) | 85% | 40% (Often fails) |

Troubleshooting Guide:

-

Regioselectivity (Ring N vs. Exocyclic N):

-

Issue: The acid chloride attacks the ring nitrogen (N1/N3) instead of the exocyclic amine.

-

Solution: This is usually reversible. The N-acyl pyrimidine bond is hydrolytically unstable. A mild aqueous workup (NaHCO3) or treatment with MeOH/NH3 will cleave the ring amide while leaving the desired exocyclic amide intact.

-

-

No Reaction (Recovered SM):

-

Switch to Method A (TFFH) and heat to 80°C in a sealed vial.

-

Add DMAP (0.1 equiv) as a nucleophilic catalyst (acyl transfer agent).[2]

-

-

Epimerization (Chiral Acids):

-

Avoid Method B (AlMe3) and Method C (Ghosez) if possible.

-

Use Method A (TFFH) but keep temperature < 40°C. TFFH is known for low racemization compared to standard acid chlorides [3].

-

References

-

Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2016, 14 , 430-433.

-

Woodward, S., et al. "DABAL-Me3, an Air-Stable Source of AlMe3 for the Synthesis of Amides."[3] Tetrahedron Letters, 2006, 47 , 5767.

-

Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides." Journal of the American Chemical Society, 1995, 117 , 5401.

-

Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016, 116 , 8024.

Sources

- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

Introduction: The Convergence of Privileged Scaffolds and Modern Catalysis

An Application Guide to Buchwald-Hartwig Amidation for the Synthesis of Pyrimidinyl Amides

Pyrimidinyl amides represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents in oncology, virology, and immunology. The pyrimidine ring acts as a versatile scaffold, while the amide linkage provides a critical hydrogen bonding motif for molecular recognition. The synthesis of these vital compounds, however, can be challenging. Traditional methods like nucleophilic aromatic substitution (SNAr) often require highly activated pyrimidine systems or harsh reaction conditions, limiting functional group tolerance and substrate scope.[1][2]

The advent of the Buchwald-Hartwig amidation, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of C–N bonds, providing a powerful and general method for synthesizing aryl and heteroaryl amines and amides.[3][4] This guide serves as a detailed application note for researchers, scientists, and drug development professionals, offering in-depth insights and field-proven protocols for the successful application of Buchwald-Hartwig amidation to the synthesis of pyrimidinyl amides. We will explore the mechanistic underpinnings, dissect the critical reaction parameters, and provide robust, step-by-step protocols to navigate the specific challenges posed by pyrimidine substrates.

Theoretical Framework: The Palladium Catalytic Cycle